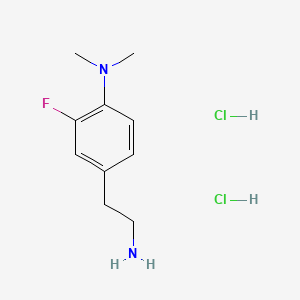
4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride is a synthetic organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of a fluorine atom on the benzene ring and an aminoethyl group attached to the benzene ring, along with two methyl groups attached to the nitrogen atom. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form 2-fluoro-4-nitroaniline.
Alkylation: The nitro group is then reduced to an amino group, and the resulting compound undergoes alkylation with dimethylamine to form 4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine.
Salt Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminoethyl group or the benzene ring.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group allows the compound to bind to active sites or receptor sites, while the fluorine atom can enhance binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Fluoroaniline: A precursor in the synthesis of 4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride.
N,N-Dimethylaniline: A structurally similar compound with different functional groups.
4-Amino-N,N-dimethylaniline: Another related compound with similar applications.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the aminoethyl group, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
属性
IUPAC Name |
4-(2-aminoethyl)-2-fluoro-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2.2ClH/c1-13(2)10-4-3-8(5-6-12)7-9(10)11;;/h3-4,7H,5-6,12H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKPHCIKBXJQPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)CCN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride (DMAB) exert its neuroprotective effects in glaucoma?
A1: The research suggests that DMAB's neuroprotective effects are mediated through its action as an agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) []. While the exact mechanism is not fully elucidated in this paper, activation of α7 nAChRs on retinal ganglion cells (RGCs) is believed to trigger downstream signaling pathways that promote cell survival. This is supported by the observation that co-administration of an α7 nAChR antagonist, MLA, blocked the neuroprotective effect of DMAB [].
Q2: How does the neuroprotective efficacy of this compound (DMAB) compare to other α7 nAChR agonists in the glaucoma model?
A2: The study tested various α7 nAChR agonists and found that they exhibited different levels of neuroprotection in the rat glaucoma model. While DMAB did demonstrate a protective effect, it was not as potent as some of the other agonists tested. PHA-543613 and PNU-282987 provided the highest degree of RGC survival, followed by nicotine, SEN 12333, tropisetron, 3-Bromocytisine, and then DMAB []. This suggests that while activation of α7 nAChR is a promising therapeutic target, further research is needed to optimize the efficacy of different agonists like DMAB.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
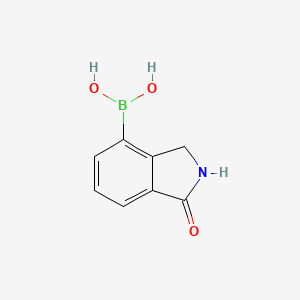
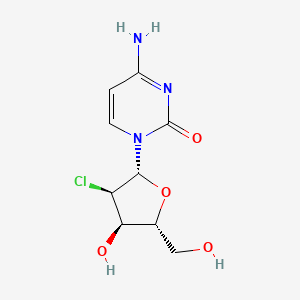
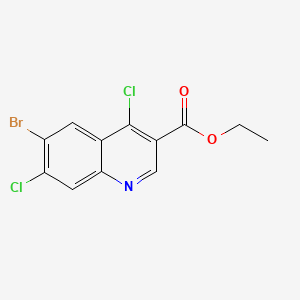
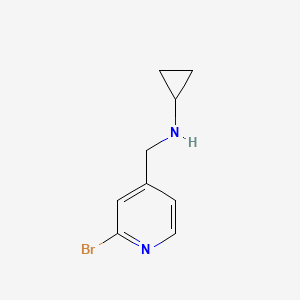
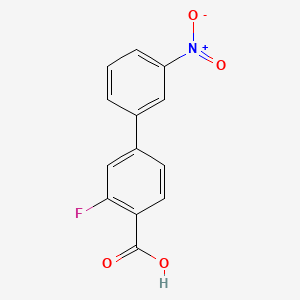
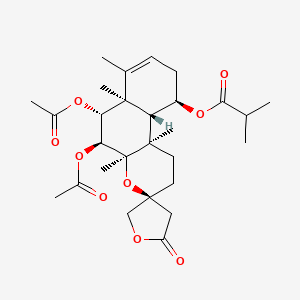
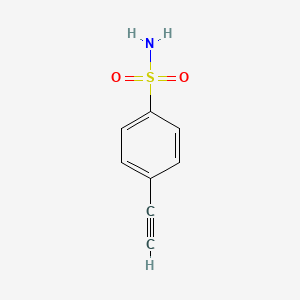
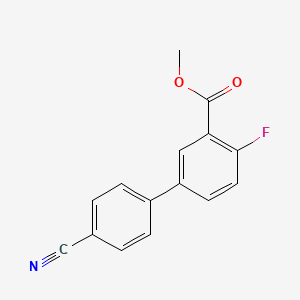
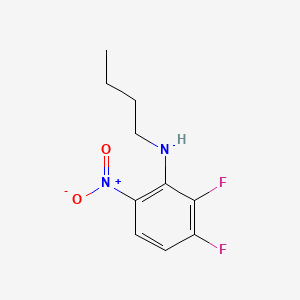
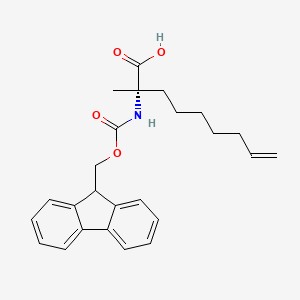
![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)
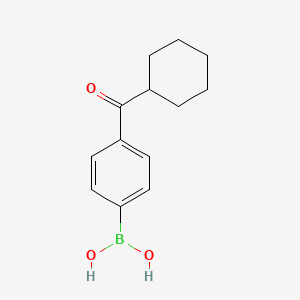
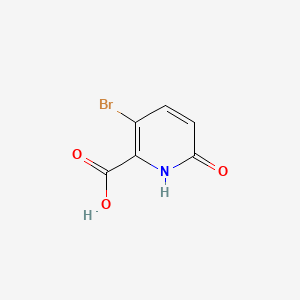
![2-Pyrrolidinone, 1-[(3-hydroxy-3-pyrrolidinyl)methyl]-, hydrochloride (1](/img/structure/B595054.png)
